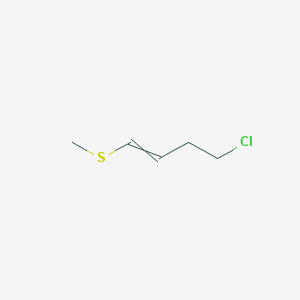
4-Chloro-1-(methylsulfanyl)but-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-(methylsulfanyl)but-1-ene is an organic compound with the molecular formula C5H9ClS. It is a chloroalkene, characterized by the presence of both a chlorine atom and a methylsulfanyl group attached to a butene backbone. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(methylsulfanyl)but-1-ene typically involves the reaction of 4-chlorobut-1-ene with a methylsulfanyl reagent. One common method is the nucleophilic substitution reaction where 4-chlorobut-1-ene reacts with sodium methylthiolate under mild conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and reagent concentration to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
4-Chloro-1-(methylsulfanyl)but-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, sodium cyanide, primary and secondary amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: 1-(Methylsulfanyl)but-1-ene.
Substitution: Various substituted butenes depending on the nucleophile used.
科学研究应用
4-Chloro-1-(methylsulfanyl)but-1-ene is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of more complex molecules through various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of 4-Chloro-1-(methylsulfanyl)but-1-ene involves its reactivity towards nucleophiles and electrophiles. The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, which can further participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions applied .
相似化合物的比较
Similar Compounds
4-Chlorobut-1-ene: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
1-(Methylsulfanyl)but-1-ene: Lacks the chloro group, affecting its reactivity towards nucleophiles.
4-Chloro-2-butene: Different position of the chloro group, leading to different reactivity and applications.
Uniqueness
4-Chloro-1-(methylsulfanyl)but-1-ene is unique due to the presence of both a chloro and a methylsulfanyl group, providing a combination of reactivity that is not found in the similar compounds listed above. This dual functionality allows for a wider range of chemical transformations and applications .
属性
CAS 编号 |
920492-34-8 |
|---|---|
分子式 |
C5H9ClS |
分子量 |
136.64 g/mol |
IUPAC 名称 |
4-chloro-1-methylsulfanylbut-1-ene |
InChI |
InChI=1S/C5H9ClS/c1-7-5-3-2-4-6/h3,5H,2,4H2,1H3 |
InChI 键 |
KAVRADQDJCHJOT-UHFFFAOYSA-N |
规范 SMILES |
CSC=CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(Methanesulfonyl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12617220.png)
![2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine](/img/structure/B12617222.png)
![N-[(2S)-1-{[2-(dimethylamino)ethyl]amino}-4-methyl-1-oxopentan-2-yl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12617223.png)
![[(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile](/img/structure/B12617233.png)
![Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane](/img/structure/B12617234.png)
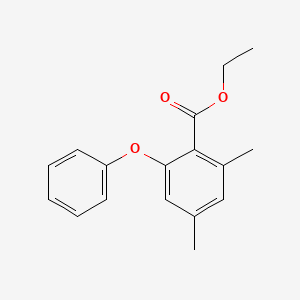
![4,4'-[(3-Methylbutane-1,3-diyl)bis(oxy)]bis[2-(3,4-difluorophenyl)-5-[4-(methanesulfonyl)phenyl]pyridazin-3(2H)-one]](/img/structure/B12617243.png)
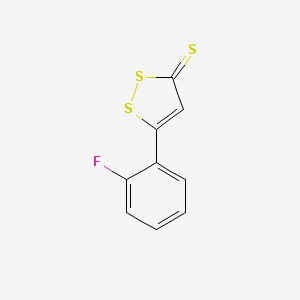

![2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12617255.png)
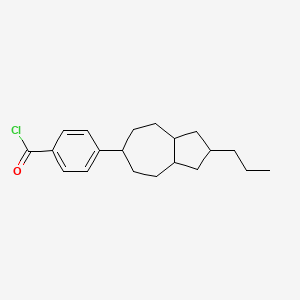

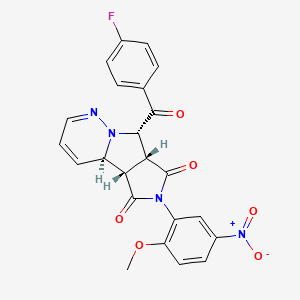
![3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12617304.png)
